2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Overview
Description
2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that features a unique structure combining a dioxoisoindole core with carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group modifications to introduce the carboxypentyl side chain. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction vessels, and continuous monitoring of reaction parameters to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of new functional groups, depending on the reagents employed.
Scientific Research Applications
2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt)
- 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (cobalt salt)
Uniqueness
2-(1-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of functional groups and its dioxoisoindole core. This structure provides distinct reactivity and potential applications that may not be shared by similar compounds. Its ability to undergo various chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
2-(1-carboxypentyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-2-3-4-11(15(21)22)16-12(17)9-6-5-8(14(19)20)7-10(9)13(16)18/h5-7,11H,2-4H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMVZTDHPFXUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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